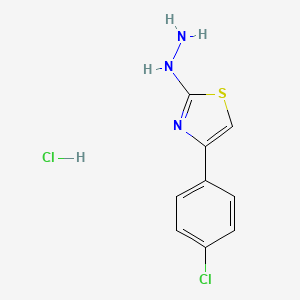

4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride

Descripción

4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride is a synthetic thiazole derivative characterized by a 1,3-thiazole core substituted at position 4 with a 4-chlorophenyl group and at position 2 with a hydrazinyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications . Thiazole derivatives are recognized for their antifungal and antimicrobial properties, with structural modifications at the C4 position significantly influencing bioactivity .

Propiedades

IUPAC Name |

[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S.ClH/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11;/h1-5H,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRLQBZOLTUVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride typically involves the reaction of 4-chlorophenylhydrazine hydrochloride with a thiazole precursor. One common method includes the cyclization of 4-chlorophenylhydrazine with a thioamide under acidic conditions to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation to form oxides or hydroxyl derivatives. For example, cyclodehydration under thermal conditions can lead to thermally stable products through thermochemical conversion . Oxidizing agents like hydrogen peroxide or potassium permanganate are typically used, though specific conditions for this compound may vary.

Reduction Reactions

Reduction of the hydrazinyl group converts it to an amine. While direct evidence for this compound is limited, analogous systems (e.g., hydrazides) show reduction via agents like sodium borohydride or lithium aluminum hydride . This reaction may involve cleavage of the N–N bond in the hydrazine moiety.

Substitution Reactions

The chlorophenyl group is susceptible to nucleophilic substitution. For instance, reactions with nucleophiles (e.g., amines or thiols) under basic conditions can yield substituted thiazole derivatives. This reactivity is supported by studies on similar thiazole-hydrazinyl compounds, where substituents like phenyl or methoxy groups replace the chloro group .

Condensation and Hydrazone Formation

The hydrazinyl group participates in condensation reactions to form hydrazones. For example, reaction with aldehydes (e.g., 4-methoxybenzaldehyde) under reflux conditions in ethanol or methanol produces hydrazone derivatives. This process involves the formation of a C=N bond, as evidenced by IR peaks at ~1600 cm⁻¹ (C=N stretch) .

Cyclization Reactions

Intramolecular cyclization under acidic conditions can occur, particularly in multi-component systems. For instance, reactions involving thiosemicarbazide and aldehyde precursors form thiazole derivatives via cyclization, often facilitated by acidic environments . This mechanism is critical in the synthesis of complex thiazole-based structures.

Comparison of Key Reactions

Spectroscopic and Analytical Data

-

IR Analysis :

-

NMR Analysis :

-

Mass Spectrometry :

Biological and Industrial Implications

The compound’s reactivity is leveraged in diverse applications:

-

Pharmaceuticals : As a building block for anticancer or antiviral agents .

-

Biological Studies : Modulation of enzyme activity via H-bonding interactions (e.g., with tyrosine residues) .

This compound’s versatility in substitution, condensation, and cyclization reactions underscores its utility in drug discovery and materials chemistry.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride. Research indicates that compounds with thiazole moieties exhibit significant activity against various microbial pathogens. For instance, derivatives of thiazole have been synthesized and tested against Candida species, showing promising results in inhibiting growth compared to traditional antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values for some synthesized compounds were notably lower than that of fluconazole, indicating enhanced efficacy against resistant strains .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| 7a | C. albicans | 7.81 | |

| 7e | C. albicans | 3.9 | |

| Fluconazole | C. albicans | 15.62 |

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent pharmacological studies. Various derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example, thiazole derivatives exhibited IC50 values in the low micromolar range, demonstrating their capacity to inhibit cancer cell proliferation effectively .

Case Study: Anticancer Activity Evaluation

In a study assessing the anticancer activity of thiazole derivatives, several compounds were tested against HepG2 cells:

- Compound A : IC50 = 2.31 μM

- Compound B : IC50 = 2.94 μM

- Compound C : IC50 = 4.57 μM

- Control (Cisplatin) : IC50 = 41 μM

These findings suggest that thiazole derivatives can serve as potential candidates for developing new anticancer therapies .

Neuroprotective Effects

In addition to antimicrobial and anticancer activities, compounds containing thiazole structures have also been investigated for their neuroprotective effects. Studies suggest that certain derivatives may inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, thereby enhancing cognitive function .

Table 2: Acetylcholinesterase Inhibition by Thiazole Derivatives

Mecanismo De Acción

The mechanism of action of 4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural Modifications at the C4 Position

The C4 substituent of the thiazole ring is critical for biological activity. Below is a comparative analysis of derivatives with varying C4 groups:

Mechanism of Action

- Membrane Disruption : Derivatives like 4-(4-chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride disrupt fungal cell membranes, as evidenced by propidium iodide (PI) uptake in C. albicans cells .

- Protein Binding : Compounds with bulkier C4 substituents (e.g., naphthalene) alter protein conformation via solvent exposure and polarity changes, as seen in fluorescence quenching studies .

- Electron Effects : Chlorophenyl groups enhance binding to fungal enzymes through electron-withdrawing effects, whereas methoxyphenyl derivatives may engage in hydrogen bonding .

Actividad Biológica

4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiparasitic properties, supported by case studies and research findings.

The compound features a thiazole ring substituted with a hydrazinyl group and a chlorophenyl moiety. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in drug synthesis. The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of various derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against several bacterial strains and fungi:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Strong | 15 µg/mL |

| Escherichia coli | Moderate | 30 µg/mL |

| Candida albicans | Moderate | 25 µg/mL |

| Aspergillus niger | Significant | 20 µg/mL |

These results indicate that the compound possesses significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably, it has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A172 (brain glioblastoma), and B16F10 (melanoma).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating effective cytotoxicity.

In one study, the compound induced cell cycle arrest at the G2/M phase in MCF-7 cells, leading to increased apoptosis as evidenced by flow cytometry analysis .

Antiparasitic Activity

The antiparasitic effects of this compound have also been explored. In vitro studies showed that the compound exhibited activity against Leishmania amazonensis and Trypanosoma cruzi:

| Parasite | Form | IC50 Value |

|---|---|---|

| Leishmania amazonensis | Promastigote | 19.86 - 200 µM |

| Trypanosoma cruzi | Trypomastigote | 1.67 - 100 µM |

These findings suggest that the compound could be developed as a potential treatment for neglected tropical diseases caused by these parasites .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in critical cellular processes, thereby modulating their activity. This mechanism has been supported by molecular docking studies which indicate favorable interactions with target proteins related to cancer and microbial resistance .

Case Studies

- Anticancer Study : A focused library of thiazole derivatives was synthesized and evaluated for anticancer activity. The study highlighted that compounds similar to this compound exhibited significant growth inhibition across multiple cancer cell lines .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against various Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed strong inhibitory effects against Staphylococcus aureus and Escherichia coli, reinforcing its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride?

- Methodological Answer : The compound is synthesized via Hantzsch thiazole condensation. A typical protocol involves reacting thiosemicarbazones with 2-bromo-4’-chloroacetophenone under reflux conditions in ethanol. Reaction progress is monitored via TLC, and purification is achieved through recrystallization using ethanol/water mixtures. Key intermediates (e.g., hydrazinyl-thiazole derivatives) are characterized by H/C NMR and IR spectroscopy to confirm hydrazine and thiazole ring formation .

Q. How is structural confirmation performed for this compound?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data (e.g., bond angles, torsion angles) resolve ambiguities in substituent positioning, particularly the orientation of the 4-chlorophenyl and hydrazinyl groups. Complementary techniques include mass spectrometry (ESI-MS) for molecular ion verification and elemental analysis to confirm stoichiometry .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s ionic hydrochloride salt form. Stability assays in aqueous buffers (pH 4–7) show degradation <5% over 24 hours at 25°C, as quantified by HPLC (C18 column, acetonitrile/water gradient). For long-term storage, lyophilization and storage under argon at -20°C are recommended .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., Leishmania major trypanothione reductase) identifies binding affinities. MD simulations (GROMACS) assess complex stability over 100 ns trajectories, correlating with in vitro IC values .

Q. What strategies resolve contradictions in spectral data during characterization?

- Methodological Answer : Discrepancies in NMR signals (e.g., overlapping aromatic protons) are resolved via H-C HSQC and HMBC experiments to assign coupling networks. For ambiguous IR stretches (e.g., N–H vs. O–H), deuterium exchange or computational vibrational frequency analysis (Gaussian 09) clarifies functional group assignments .

Q. How does the hydrazinyl moiety influence reactivity in derivatization reactions?

- Methodological Answer : The hydrazine group undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, verified by H NMR (disappearance of NH signals at δ 4.5–5.0 ppm). Schiff base formation kinetics are pH-dependent, with optimal yields at pH 3–4 (acetic acid buffer). Side reactions (e.g., oxidation to azines) are minimized under inert atmospheres .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer : Batch-to-batch variability arises from exothermic Hantzsch condensation. Process optimization includes controlled addition of bromoacetophenone to thiosemicarbazones at 0–5°C. Purity (>98%) is ensured via flash chromatography (silica gel, ethyl acetate/hexane) and validated by LC-MS. Scale-up to 100-g batches requires strict control of residual solvents (GC-MS analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.